

A Comprehensive Technical Guide to **tert-Butyl 3-bromo-1H-indole-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 3-bromo-1h-indole-1-carboxylate*

Cat. No.: *B139348*

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CAS Number: 143259-56-7

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing comprehensive information on **tert-butyl 3-bromo-1H-indole-1-carboxylate**. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and key applications in cross-coupling reactions, and an exploration of its relevance in medicinal chemistry.

Compound Properties

tert-Butyl 3-bromo-1H-indole-1-carboxylate is a key synthetic intermediate widely utilized in the fields of medicinal chemistry and organic synthesis. The presence of the bromine atom at the 3-position of the indole ring and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile building block for the construction of more complex molecules. The Boc group offers stability under various reaction conditions and can be readily removed, while the bromo substituent serves as a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.^[1]

A summary of its key physical and chemical properties is presented in the table below.

Property	Value
CAS Number	143259-56-7[1]
Molecular Formula	C ₁₃ H ₁₄ BrNO ₂ [1]
Molecular Weight	296.16 g/mol [1]
IUPAC Name	tert-butyl 3-bromoindole-1-carboxylate[1]
Synonyms	1-Boc-3-bromoindole, 3-Bromo-1-(tert-butoxycarbonyl)-1H-indole[2]
Appearance	White to off-white solid (typical)
Solubility	Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.

Synthesis of tert-Butyl 3-bromo-1H-indole-1-carboxylate

The synthesis of **tert-butyl 3-bromo-1H-indole-1-carboxylate** is typically achieved through the direct bromination of tert-butyl 1H-indole-1-carboxylate. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: Bromination of tert-Butyl 1H-indole-1-carboxylate

This protocol is adapted from the bromination of similar indole substrates and provides a general procedure for the synthesis of the title compound.

Materials:

- tert-Butyl 1H-indole-1-carboxylate
- N-Bromosuccinimide (NBS), freshly recrystallized
- Anhydrous Tetrahydrofuran (THF)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv.) in anhydrous THF.
- Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Slowly add a solution of N-bromosuccinimide (1.05 equiv.) in anhydrous THF to the cooled indole solution.
- Stir the reaction mixture at $-78\text{ }^\circ\text{C}$ for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO_3 .
- Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
- Combine the organic layers and wash successively with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **tert-butyl 3-bromo-1H-indole-1-carboxylate**.

Logical Workflow for Synthesis:



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Caption: General workflow for the synthesis of **tert-butyl 3-bromo-1H-indole-1-carboxylate**.

Applications in Cross-Coupling Reactions

The bromine atom at the 3-position of the indole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The Suzuki-Miyaura and Heck reactions are two of the most prominent examples.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the indole scaffold and various aryl or heteroaryl boronic acids or esters. This reaction is crucial for the synthesis of biaryl structures commonly found in pharmaceutical agents.

The following is a general protocol that can be adapted for the coupling of **tert-butyl 3-bromo-1H-indole-1-carboxylate** with various boronic acids.

Materials:

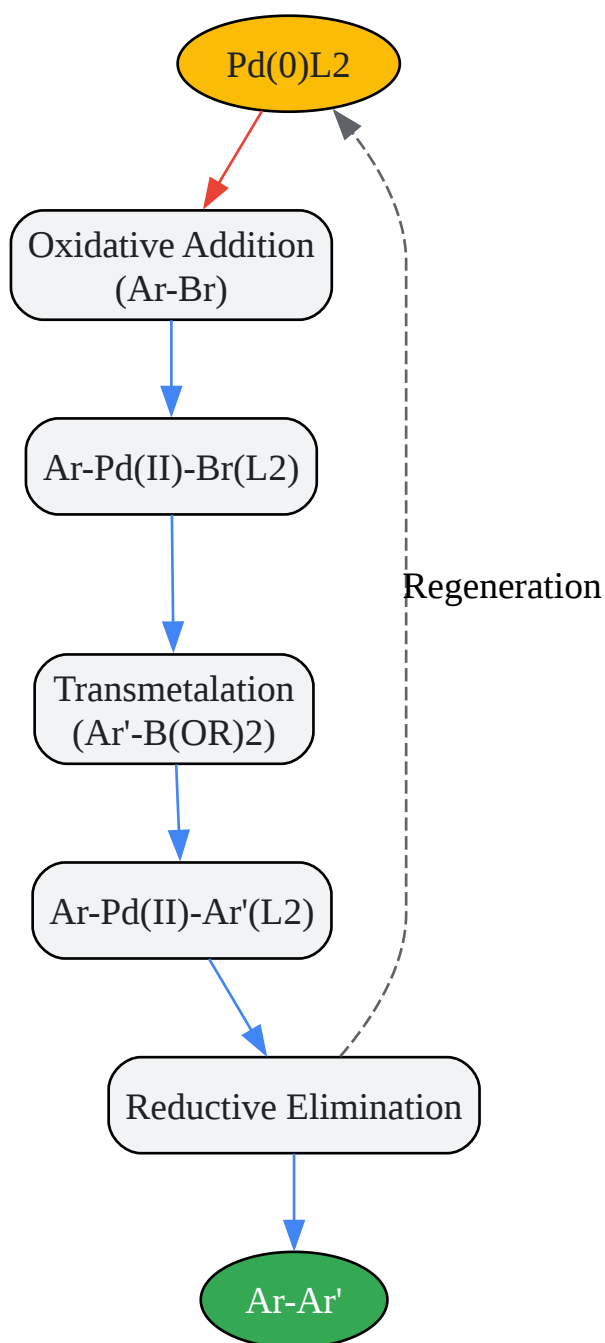
- **tert-Butyl 3-bromo-1H-indole-1-carboxylate**
- Arylboronic acid or boronic ester (1.2-1.5 equiv.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equiv.)
- Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.)

- Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

- In a reaction vessel, combine **tert-butyl 3-bromo-1H-indole-1-carboxylate** (1.0 equiv.), the arylboronic acid or ester, the palladium catalyst, and the base.
- Add the chosen solvent system.
- Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
- Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indole-1-carboxylate derivative.

Catalytic Cycle of Suzuki-Miyaura Coupling:



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of the bromoindole with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.

The following is a general protocol for the Heck coupling of **tert-butyl 3-bromo-1H-indole-1-carboxylate** with an alkene.

Materials:

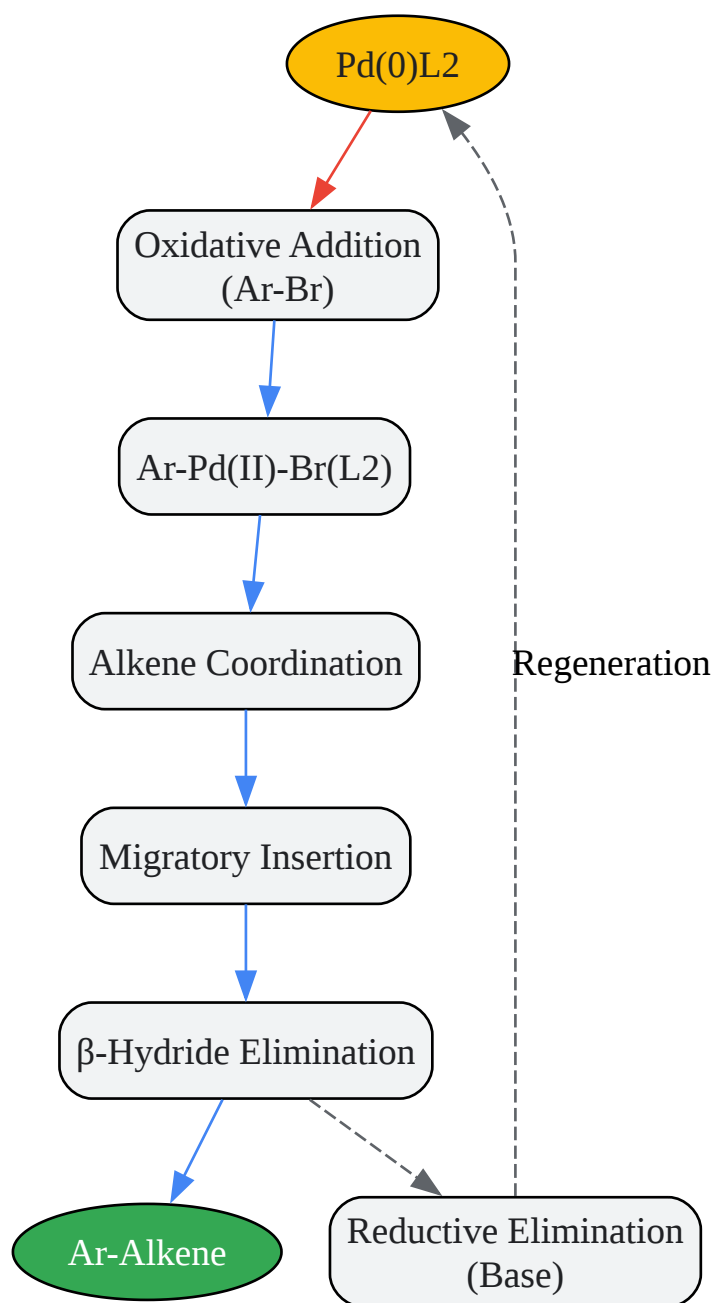
- **tert-Butyl 3-bromo-1H-indole-1-carboxylate**
- Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv.)
- Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (0.01-0.05 equiv.)
- Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)
- Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv.)
- Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

- To a reaction vessel, add **tert-butyl 3-bromo-1H-indole-1-carboxylate** (1.0 equiv.), the palladium catalyst, the phosphine ligand (if used), and the base.
- Add the anhydrous, degassed solvent.
- Add the alkene to the reaction mixture.
- Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 °C to 140 °C.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to yield the 3-alkenyl-1H-indole-1-carboxylate.

Catalytic Cycle of Heck Coupling:



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Caption: Simplified catalytic cycle of the Heck cross-coupling reaction.

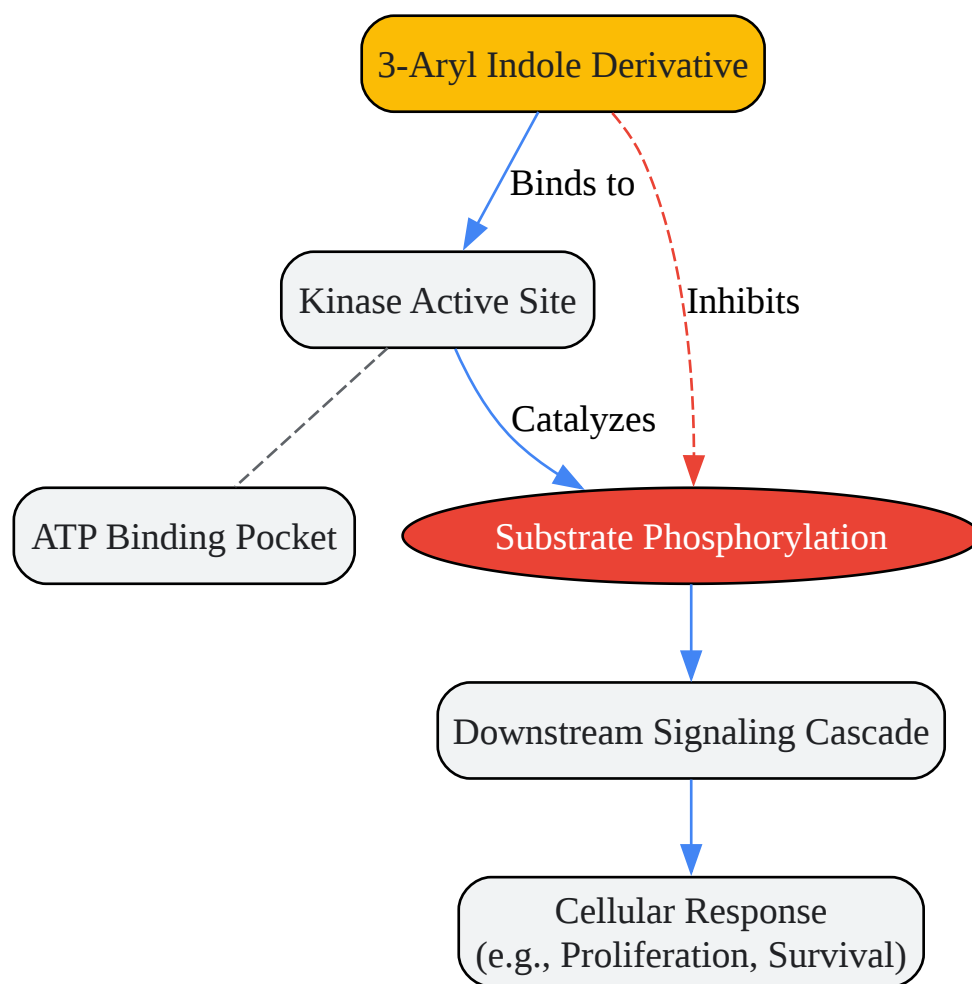
Role in Drug Discovery and Signaling Pathways

While specific studies detailing the biological activity of **tert-butyl 3-bromo-1H-indole-1-carboxylate** are limited, the broader class of 3-substituted indole derivatives is of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds and natural products.

The functionalization at the 3-position of the indole ring allows for the synthesis of a diverse library of compounds that can be screened for various biological activities. For instance, studies have shown that 3-substituted indoles can exhibit anticancer activity. The introduction of different substituents can influence the compound's interaction with biological targets. It has been noted, however, that the presence of an electron-withdrawing group like the Boc protecting group on the indole nitrogen can sometimes decrease the biological activity in certain assays.^{[1][3]}

Derivatives of 3-substituted indoles are being investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. The ability to readily diversify the 3-position through cross-coupling reactions makes **tert-butyl 3-bromo-1H-indole-1-carboxylate** a valuable starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The general hypothesis is that the indole core can act as a scaffold that presents various functional groups for interaction with the active sites of enzymes or receptors.

Potential Role of 3-Aryl Indole Derivatives in Kinase Inhibition:



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Caption: Hypothetical mechanism of kinase inhibition by a 3-aryl indole derivative.

Conclusion

tert-Butyl 3-bromo-1H-indole-1-carboxylate is a synthetically versatile and valuable building block for the development of novel compounds with potential therapeutic applications. Its utility is primarily derived from the strategic placement of the bromine atom, which allows for selective functionalization of the indole core through well-established cross-coupling methodologies. While direct biological data on this specific compound is not extensively available, its role as a precursor to a wide array of 3-substituted indoles positions it as a compound of significant interest for researchers in drug discovery and development. Further exploration of the derivatives synthesized from this intermediate will likely uncover novel therapeutic agents targeting a variety of disease-related signaling pathways.

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